2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25NO5S and its molecular weight is 379.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) introduces a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
Another area of application is the synthesis and analysis of novel compounds for potential therapeutic uses. For example, the novel compound "N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide" was synthesized by Zhang, Shi-jie, Hu, and Wei-Xiao (2010), demonstrating unexpected synthesis outcomes and crystal structures that contribute to the understanding of molecular interactions and properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Enzyme Inhibitory and Antioxidant Activities
Sulfonamide derivatives also exhibit enzyme inhibitory and antioxidant activities, as demonstrated by Abbasi et al. (2018). They synthesized a new series of sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity. This suggests potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).
Chiral Separation and Analysis
The enantiomers of tamsulosin, a drug used in the treatment of prostate diseases, were separated by capillary electrophoresis, showcasing another application of sulfonamide derivatives in the chiral analysis of pharmaceuticals (Maier, Horáková, Petr, Tesařová, Coufal, & Ševčı́k, 2005).
Properties
IUPAC Name |
2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-13-10-17(24-4)19(11-14(13)2)26(21,22)20-12-18(25-5)15-8-6-7-9-16(15)23-3/h6-11,18,20H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGHVNGLIMKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.